molecular formula C20H27N3O3 B2831211 ethyl 5-{[(2,6-diethylphenyl)carbamoyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 865614-94-4

ethyl 5-{[(2,6-diethylphenyl)carbamoyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B2831211
CAS No.: 865614-94-4
M. Wt: 357.454
InChI Key: UAEAFKZXZKVDSW-UHFFFAOYSA-N
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Description

Ethyl 5-{[(2,6-diethylphenyl)carbamoyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole-based compound featuring a carbamoyl amino group attached to the 2,6-diethylphenyl moiety. Its structure includes a 2,4-dimethylpyrrole core substituted at the 5-position with a urea linkage to a lipophilic 2,6-diethylphenyl group and an ethyl ester at the 3-position.

The compound’s molecular formula is inferred as C₂₃H₃₀N₄O₃, with a molecular weight of approximately 422.5 g/mol.

Properties

IUPAC Name

ethyl 5-[(2,6-diethylphenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-6-14-10-9-11-15(7-2)17(14)22-20(25)23-18-12(4)16(13(5)21-18)19(24)26-8-3/h9-11,21H,6-8H2,1-5H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEAFKZXZKVDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)NC2=C(C(=C(N2)C)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[(2,6-diethylphenyl)carbamoyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,6-diethylphenyl isocyanate with ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2,6-diethylphenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-[(2,6-diethylphenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-{[(2,6-diethylphenyl)carbamoyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Ethyl 5-(3-Aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c)
  • Molecular Formula : C₂₁H₂₂N₄O₂ (MW: 362.4 g/mol) .
  • Key Features: A 3-aminophenyl substituent at the pyrrole 5-position. A cyano group and phenyl ring on the adjacent pyrrole moiety.
  • Analytical Data :
    • MS: m/z 362 (M⁺).
    • Elemental Analysis: C (69.59%), H (6.12%), N (15.46%) .

Comparison with Target Compound :

  • The target compound replaces the 3-aminophenyl group in 7c with a 2,6-diethylphenyl carbamoyl amino group, increasing molecular weight by ~60 g/mol.
  • The diethylphenyl group introduces steric bulk and lipophilicity, which may reduce aqueous solubility compared to 7c’s polar aminophenyl substituent.
Ethyl (5E)-5-[[2,5-Dimethyl-1-(substituted phenyl)pyrrol-3-yl]methylene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylates
  • General Structure : Features a conjugated pyrrolone core with a formylpyrrole substituent .
  • Substituted phenyl groups (e.g., halogens, methyl) modulate antimalarial activity .

Comparison with Target Compound :

  • The carbamoyl amino group in the target may enhance hydrogen-bonding capacity compared to the methylene-linked pyrrole in these analogs.

Physicochemical Properties

Property Target Compound Compound 7c Pyrrolone Derivatives
Molecular Weight ~422.5 g/mol 362.4 g/mol 350–400 g/mol (estimated)
Key Functional Groups Diethylphenyl, carbamoyl amino Aminophenyl, cyano 4-oxo, formylpyrrole
Solubility Likely low (lipophilic) Moderate (polar aminophenyl) Variable (depends on substituents)
Spectral Data N/A (not reported) MS: m/z 362; NMR: δ 124–164 ppm NMR: δ 2.1–3.5 ppm (methyl groups)

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